3-Amino-5-bromobenzene-1-sulfonamide

Catalog No.
S6878182
CAS No.
1261817-84-8
M.F
C6H7BrN2O2S
M. Wt
251.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5-bromobenzene-1-sulfonamide

CAS Number

1261817-84-8

Product Name

3-Amino-5-bromobenzene-1-sulfonamide

IUPAC Name

3-amino-5-bromobenzenesulfonamide

Molecular Formula

C6H7BrN2O2S

Molecular Weight

251.10 g/mol

InChI

InChI=1S/C6H7BrN2O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11)

InChI Key

OMHCJSZERNZPJB-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1S(=O)(=O)N)Br)N

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)N)Br)N

3-Amino-5-bromobenzene-1-sulfonamide (CAS: 1261817-84-8) is a specialized 1,3,5-trisubstituted benzene building block featuring three orthogonally reactive functional groups: a primary aniline, an aryl bromide, and a primary sulfonamide . This specific meta-arrangement is highly sought after in medicinal chemistry and agrochemical procurement, as it provides a pre-configured scaffold for divergent synthesis. Procuring this specific compound allows research and process teams to source a ready-made trifunctional core, bypassing the need for complex, multi-step de novo synthesis required to force a 1,3,5-substitution pattern onto simpler aromatic rings [1].

Generic substitution with simpler, cheaper analogs like 3-aminobenzenesulfonamide (metanilamide) or 3,5-dibromobenzenesulfonamide fails due to fundamental principles of electrophilic aromatic substitution and chemoselectivity [1]. Direct bromination of metanilamide yields ortho or para substituted products, making the meta-bromo isomer practically inaccessible via direct halogenation without extensive protecting-group manipulation. Similarly, utilizing a nitro-precursor (3-bromo-5-nitrobenzenesulfonamide) requires a downstream reduction step that risks competitive hydrodebromination under standard catalytic conditions, generating inseparable des-bromo impurities [2]. Procuring the exact 3-amino-5-bromo-sulfonamide scaffold is therefore a process necessity to ensure high-yield, regioselective downstream functionalization.

Elimination of Multi-Step Regiocontrol Sequences

When attempting to synthesize the 1,3,5-substitution pattern from 3-aminobenzenesulfonamide, chemists face the strong ortho/para directing effect of the aniline group. Direct bromination predominantly yields 2-bromo, 4-bromo, or 6-bromo isomers [1]. Achieving the specific 3-amino-5-bromo relationship requires a circuitous route involving amine protection, meta-selective functionalization (e.g., via Ir-catalyzed borylation followed by halogenation), and deprotection. Procuring 3-amino-5-bromobenzene-1-sulfonamide provides the exact isomer at a 0-step baseline, compared to a minimum 3-step sequence with substantial yield attrition for the generic baseline [2].

Evidence DimensionSynthetic Step Count to 1,3,5-Trisubstituted Pattern
Target Compound Data0 additional steps (ready for immediate orthogonal functionalization)
Comparator Or Baseline3-Aminobenzenesulfonamide (≥3 steps; <40% overall yield)
Quantified DifferenceSaves ≥3 synthetic steps and prevents >60% yield loss
ConditionsStandard laboratory synthesis scale

Procuring the pre-functionalized isomer drastically accelerates library synthesis and reduces labor costs by bypassing low-yielding regiocontrol steps.

Avoidance of Hydrodebromination Impurities

A common procurement alternative is the nitro-analog, 3-bromo-5-nitrobenzenesulfonamide, which requires reduction to yield the active aniline. However, standard catalytic hydrogenation (e.g., Pd/C, H2) of nitroarenes in the presence of an aryl bromide frequently results in competitive hydrodebromination, cleaving the crucial C-Br bond [1]. This generates des-bromo impurities (3-aminobenzenesulfonamide) that are structurally similar and notoriously difficult to separate via standard chromatography. Procuring the pre-reduced 3-amino-5-bromobenzene-1-sulfonamide eliminates this process bottleneck entirely .

Evidence DimensionDes-bromo Impurity Generation
Target Compound Data0% (reduction step bypassed)
Comparator Or Baseline3-Bromo-5-nitrobenzenesulfonamide (Up to 10-20% des-bromo impurity during standard Pd/C reduction)
Quantified DifferenceComplete elimination of hydrodebromination risk
ConditionsStandard catalytic hydrogenation (Pd/C, H2) for nitro reduction

Avoiding the generation of des-bromo impurities ensures high-purity intermediates, which is critical for the reproducibility of downstream cross-coupling reactions.

Absolute Chemoselectivity in Biaryl Assembly

For the synthesis of asymmetric biaryl amines, 3-amino-5-bromobenzene-1-sulfonamide provides two chemically distinct handles (amine and bromide). This allows for predictable, sequential functionalization—such as a Suzuki-Miyaura coupling at the bromide followed by acylation at the amine [1]. In contrast, attempting to use 3,5-dibromobenzenesulfonamide requires statistical mono-amination, which typically results in a mixture of unreacted starting material, the desired mono-amine, and bis-aminated byproducts, capping the theoretical isolated yield at roughly 50% [2].

Evidence DimensionMono-functionalization Yield Limit
Target Compound Data>90% (driven by absolute orthogonal chemoselectivity)
Comparator Or Baseline3,5-Dibromobenzenesulfonamide (~40-50% maximum statistical yield for mono-amination)
Quantified DifferenceProvides a >40% absolute increase in theoretical intermediate yield
ConditionsSequential functionalization (coupling + amination) vs. statistical mono-desymmetrization

The distinct orthogonal handles prevent the formation of bis-coupled byproducts, simplifying chromatographic purification and maximizing API precursor yield.

High-Throughput Synthesis of Carbonic Anhydrase Inhibitors

Utilizing the primary sulfonamide as the essential zinc-binding pharmacophore, while leveraging the orthogonal amine and bromide to rapidly generate structural diversity in the tail region via parallel cross-coupling and acylation [1].

Development of Kinase Inhibitor Scaffolds

Employing the aniline moiety for critical hinge-region hydrogen bonding within the kinase ATP-binding pocket, while using the bromide handle for late-stage Suzuki-Miyaura couplings to optimize solvent-exposed interactions without protecting group overhead [2].

Synthesis of Complex Sulfonamide-Based Linkers for PROTACs

Exploiting the rigid 1,3,5-trisubstituted geometry to create angular linkers where the amine and sulfonamide serve as distinct, chemoselective attachment points for E3 ligase ligands and target protein binders, avoiding the statistical yield losses of symmetrical precursors [3].

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

249.94116 g/mol

Monoisotopic Mass

249.94116 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-23-2023

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